![molecular formula C17H13Br2F3N4O3 B4290699 3-BROMO-5-(5-BROMOFURAN-2-YL)-N-[(OXOLAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4290699.png)
3-BROMO-5-(5-BROMOFURAN-2-YL)-N-[(OXOLAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE
Descripción general
Descripción
3-BROMO-5-(5-BROMOFURAN-2-YL)-N-[(OXOLAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes bromine, furan, tetrahydrofuran, trifluoromethyl, and pyrazolo[1,5-a]pyrimidine moieties.
Métodos De Preparación
The synthesis of 3-BROMO-5-(5-BROMOFURAN-2-YL)-N-[(OXOLAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the bromine, furan, and trifluoromethyl groups. The final step involves the formation of the carboxamide linkage with the tetrahydrofuran-2-ylmethyl group. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The presence of bromine and furan groups makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride, targeting the carboxamide or bromine groups.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions, often under basic conditions with reagents like sodium methoxide or potassium tert-butoxide.
Addition: The trifluoromethyl group can participate in addition reactions, particularly with electrophiles, under conditions such as radical initiation or catalysis.
Aplicaciones Científicas De Investigación
3-BROMO-5-(5-BROMOFURAN-2-YL)-N-[(OXOLAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-BROMO-5-(5-BROMOFURAN-2-YL)-N-[(OXOLAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance binding affinity and specificity, while the pyrazolo[1,5-a]pyrimidine core can modulate the activity of the target. The compound may inhibit or activate specific pathways, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. For example:
3-bromo-5-(2-furyl)-N-(tetrahydrofuran-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: Lacks the additional bromine atom on the furan ring.
3-bromo-5-(5-bromo-2-furyl)-N-(methyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: Has a methyl group instead of the tetrahydrofuran-2-ylmethyl group.
3-bromo-5-(5-bromo-2-furyl)-N-(tetrahydrofuran-2-ylmethyl)-7-(methyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: Has a methyl group instead of the trifluoromethyl group.
These comparisons highlight the uniqueness of 3-BROMO-5-(5-BROMOFURAN-2-YL)-N-[(OXOLAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE in terms of its specific substituents and their impact on its chemical and biological properties.
Propiedades
IUPAC Name |
3-bromo-5-(5-bromofuran-2-yl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2F3N4O3/c18-12-4-3-10(29-12)9-6-11(17(20,21)22)26-15(24-9)13(19)14(25-26)16(27)23-7-8-2-1-5-28-8/h3-4,6,8H,1-2,5,7H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLMURRVYQKQGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC=C(O4)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-bromo-1-benzofuran-2-yl)[1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone](/img/structure/B4290621.png)
![ethyl (2Z)-3-[(4-methoxyphenyl)amino]-2-nitroprop-2-enoate](/img/structure/B4290622.png)
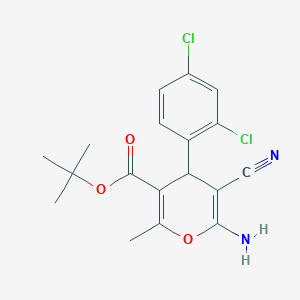
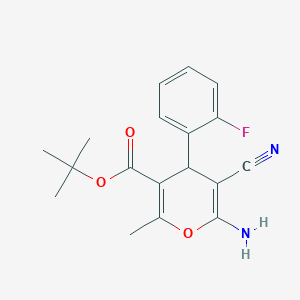
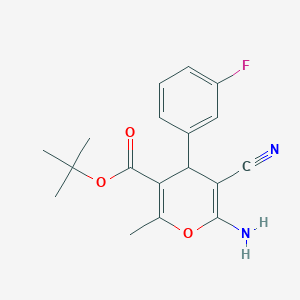
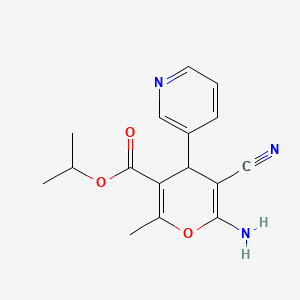
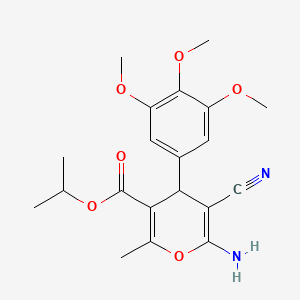
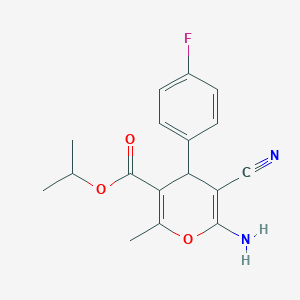
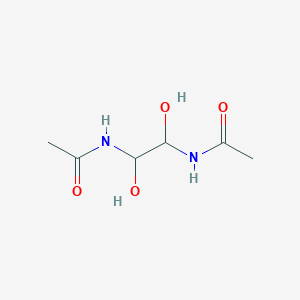
![1,3-DIMETHYL 5-[4-CHLORO-3-(THIOPHENE-2-AMIDO)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE](/img/structure/B4290693.png)
![3-BROMO-5-(5-BROMOFURAN-2-YL)-N-(2-METHOXYETHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4290701.png)
![7,9-dinitrodibenzo[b,f]oxepin-3-yl methyl ether](/img/structure/B4290711.png)
![3-bromo-5-(5-bromofuran-2-yl)-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4290719.png)
![3-bromo-5-(5-bromofuran-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4290727.png)
